N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide
Description
N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
Properties
CAS No. |
62399-97-7 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-(1-butylpyrazol-3-yl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C12H19N3O/c1-3-4-8-15-9-7-11(13-15)14(2)12(16)10-5-6-10/h7,9-10H,3-6,8H2,1-2H3 |
InChI Key |
MASCDYTZAUJDMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=N1)N(C)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of 1-butyl-1H-pyrazole with methylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but studies have shown that it can affect various biological processes .
Comparison with Similar Compounds
N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide can be compared with other pyrazole derivatives such as:
N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide: Similar in structure but with a hexyl group instead of a methyl group.
N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)-N’-phenylurea: Another pyrazole derivative with different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
